molecular formula C17H18O4 B8498823 Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate

Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate

Cat. No. B8498823
M. Wt: 286.32 g/mol
InChI Key: CLKDVUOJHWYTRH-UHFFFAOYSA-N
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Patent
US08084448B2

Procedure details

To a solution of 2-(4-methoxybenzyloxy)-5-methylbenzoic acid methyl ester (7.32 g, 25.6 mmol) in THF (20 mL) is added LiAlH4 solution (26 mL, 1M in THF) dropwise and the mixture is stirred at RT for 1 h. The mixture is diluted with THF (80 mL) and cooled in an ice bath then saturated sodium sulfate solution (1 mL) is added dropwise. The mixture is filtered and the filtrate dried over magnesium sulfate and evaporated to give the title compound.
Quantity
7.32 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:5]=1[O:11][CH2:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[CH3:20][O:19][C:16]1[CH:17]=[CH:18][C:13]([CH2:12][O:11][C:5]2[CH:6]=[CH:7][C:8]([CH3:10])=[CH:9][C:4]=2[CH2:3][OH:2])=[CH:14][CH:15]=1 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
7.32 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)C)OCC1=CC=C(C=C1)OC)=O
Name
Quantity
26 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(COC2=C(C=C(C=C2)C)CO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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